N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its target, the EGFR, inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of signals to the nucleus of the cell, leading to cellular proliferation and survival
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation and survival . By inhibiting EGFR, these pathways are downregulated, which can lead to decreased cell proliferation and increased cell death .
Result of Action
The result of the action of this compound is a decrease in cell proliferation and an increase in cell death . This is due to the inhibition of EGFR, which leads to the downregulation of pathways that promote cell proliferation and survival .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-24-11-14)17-6-3-8-25-17/h1-11,21,23H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMOBIWLLPOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.